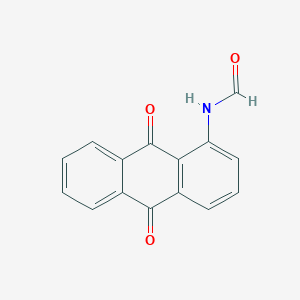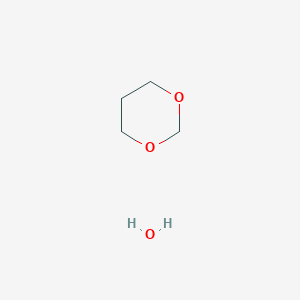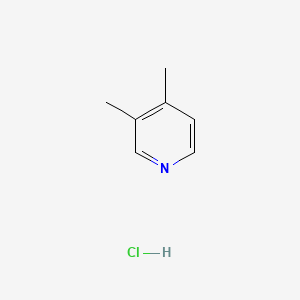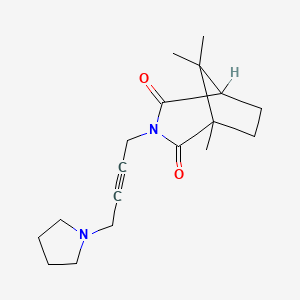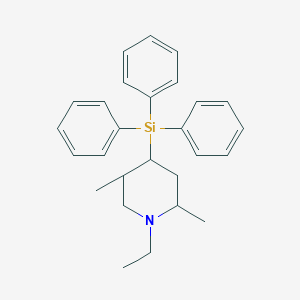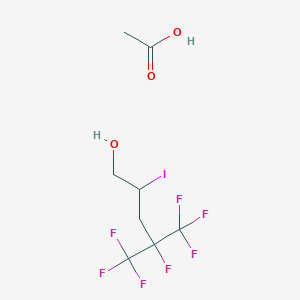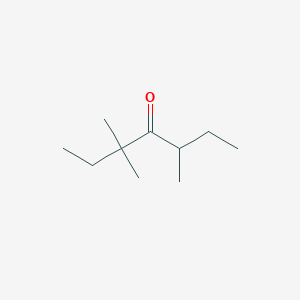
3,3,5-Trimethylheptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of a carbonyl group (C=O) at the fourth carbon atom of the heptane chain, with three methyl groups attached at the third and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-2-one with a suitable alkyl halide under basic conditions. Another method includes the oxidation of 3,3,5-trimethylheptanol using an oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 3,3,5-trimethylheptanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids such as 3,3,5-trimethylheptanoic acid.
Reduction: 3,3,5-Trimethylheptanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylheptan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a model compound in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethylheptan-4-one involves its interaction with specific molecular targets, primarily through its carbonyl group. The compound can form hydrogen bonds and engage in dipole-dipole interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylheptane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
3,3,5-Trimethylheptanol: The corresponding alcohol, differing by the presence of a hydroxyl group instead of a carbonyl group.
3,3,4-Trimethylheptan-2-one: A structural isomer with the carbonyl group at a different position.
Uniqueness
3,3,5-Trimethylheptan-4-one is unique due to its specific branching and the position of the carbonyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various synthetic and industrial applications, distinguishing it from its isomers and related compounds.
Eigenschaften
CAS-Nummer |
51220-07-6 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
3,3,5-trimethylheptan-4-one |
InChI |
InChI=1S/C10H20O/c1-6-8(3)9(11)10(4,5)7-2/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZAKXLVUORPJIFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


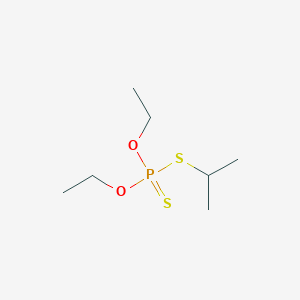
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
